3-Methyl-5-trimethylsilanyl-isoxazole

描述

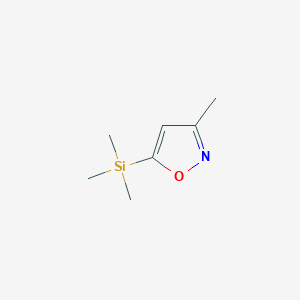

3-Methyl-5-trimethylsilanyl-isoxazole is an organic compound with the molecular formula C7H13NOSi and a molecular weight of 155.27 g/mol . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is notable for its trimethylsilanyl group, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-trimethylsilanyl-isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine . This method provides a high yield and regiospecific synthesis of 3,4,5-trisubstituted isoxazoles. Another method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and solvent-free synthesis techniques. For example, ball-milling conditions using a recyclable Cu/Al2O3 nanocomposite catalyst have been developed to produce 3,5-isoxazoles in moderate to excellent yields .

化学反应分析

Types of Reactions: 3-Methyl-5-trimethylsilanyl-isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the trimethylsilanyl group, which can be easily replaced or modified.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and triethylamine . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield 3,4-disubstituted isoxazoles, while substitution reactions can produce a variety of functionalized isoxazoles .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing isoxazole rings, including 3-methyl-5-trimethylsilanyl-isoxazole, exhibit significant biological activities such as antimicrobial effects. Specifically, studies have shown that derivatives of isoxazole can inhibit the growth of various pathogens, including bacteria and fungi. For instance, the isoxazole derivatives were tested against common strains like Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial properties .

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunoregulatory properties. Certain compounds have been found to modulate immune responses effectively, making them potential candidates for treating inflammatory diseases. For example, studies have shown that specific isoxazole derivatives can suppress eosinophilic infiltration in models of pulmonary inflammation .

Synthetic Applications

Synthesis of Isoxazole Derivatives

this compound serves as a precursor for synthesizing more complex isoxazole derivatives through various methods. One notable approach involves the reaction of this compound with different reagents to yield diverse functionalized isoxazoles. A recent study highlighted a microwave-assisted synthesis method that enhances the efficiency and yield of isoxazole production .

Metal-Free Synthetic Routes

Innovative synthetic strategies have been developed for producing isoxazoles without metal catalysts. These methods utilize readily available reagents and conditions that are more environmentally friendly. The application of continuous flow photochemistry has also been explored for synthesizing isoxazoles, showcasing the versatility of this compound in synthetic chemistry .

Material Science Applications

Development of Functional Materials

The incorporation of isoxazole moieties into polymer matrices has been investigated for developing advanced materials with unique properties. The presence of the isoxazole ring can enhance thermal stability and mechanical strength in polymer composites. This application opens avenues for creating materials suitable for electronic and aerospace industries.

Case Studies

作用机制

The mechanism of action of 3-Methyl-5-trimethylsilanyl-isoxazole involves its interaction with molecular targets and pathways in biological systems. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal mycelium . The trimethylsilanyl group plays a crucial role in enhancing the compound’s stability and reactivity.

相似化合物的比较

Similar Compounds: Similar compounds to 3-Methyl-5-trimethylsilanyl-isoxazole include 3-amino-5-methylisoxazole and 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles .

Uniqueness: What sets this compound apart from its analogs is the presence of the trimethylsilanyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

3-Methyl-5-trimethylsilanyl-isoxazole is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The molecular formula of this compound is C7H13NOSi. The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis. The structure features a methyl group and a trimethylsilyl substituent at the 5-position of the isoxazole ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Studies indicate that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various pathogens. The presence of the trimethylsilyl group may enhance lipophilicity, improving binding interactions with microbial targets.

Anti-inflammatory Properties

Isoxazole compounds have been noted for their anti-inflammatory effects. Research suggests that derivatives similar to this compound can modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Emerging evidence supports the anticancer properties of isoxazole derivatives. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve interaction with specific enzymes or receptors involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly influence its potency and selectivity towards biological targets. For example, modifications at the 3 or 5 positions can alter receptor binding affinity and enzyme inhibition profiles .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of isoxazole derivatives in animal models. Compound analogs showed varying levels of receptor occupancy at α4β2-nicotinic acetylcholine receptors, with some exhibiting significant reductions in immobility during forced swim tests. This suggests potential therapeutic applications for mood disorders .

Case Study 2: Antiviral Efficacy

Research on related isoxazole compounds revealed potent antiviral activity against hepatitis C virus (HCV) replication. Compounds demonstrated effective inhibition of NS5B polymerase, a crucial enzyme for viral replication, with EC50 values indicating strong antiviral potential.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5-trimethylsilanyl-isoxazole?

The compound can be synthesized via silylation of 3-amino-5-methylisoxazole using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method ensures regioselective introduction of the trimethylsilanyl group while preserving the isoxazole core . Alternative routes include one-step AI-driven synthesis strategies that leverage databases like Reaxys and PISTACHIO for reaction feasibility .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the substitution pattern and silyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., Si–C bonds at ~1250 cm⁻¹). Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for related isoxazole derivatives . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 40°C, 60°C), humidity levels, and pH ranges (1–13). Monitor degradation via HPLC or LC-MS, and compare results to structurally analogous silylated isoxazoles, which show sensitivity to hydrolysis in acidic environments .

Q. What are the key considerations for purification and isolation?

Use silica gel chromatography with nonpolar solvents (e.g., hexane/ethyl acetate) to separate silylated byproducts. Recrystallization from ethanol or dichloromethane yields high-purity crystals. Confirm purity via melting point analysis and HPLC (>95%) .

Q. What safety protocols are recommended for handling this compound?

Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation. Use gloveboxes for moisture-sensitive reactions and dispose of waste via approved protocols for organosilicon compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in glutamate receptor modulation (e.g., AMPA vs. NMDA selectivity) may arise from assay conditions; employ electrophysiological patch-clamp studies to clarify receptor-specific effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Systematically modify substituents (e.g., replacing trimethylsilanyl with trifluoromethyl or morpholinoethyl groups) and evaluate bioactivity. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or ionotropic receptors .

Q. How can computational modeling enhance understanding of its reactivity and electronic properties?

Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the isoxazole ring and silyl group. Molecular dynamics simulations can predict solvation effects and degradation pathways in aqueous media .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Optimize reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Transition from batch to flow chemistry for improved yield reproducibility, as demonstrated for similar heterocycles .

Q. How can researchers elucidate degradation pathways and reactive intermediates?

Subject the compound to forced degradation (e.g., UV light, oxidative stress) and analyze products via tandem mass spectrometry (LC-MS/MS). Compare fragmentation patterns to stable isotopically labeled analogs to identify key degradation intermediates .

Q. Methodological Notes

- Data Contradiction Analysis : Apply triangulation by integrating spectroscopic, computational, and bioassay data to resolve inconsistencies .

- Biological Activity Profiling : Use in vitro models (e.g., HEK293 cells expressing glutamate receptors) to validate target engagement, followed by in vivo pharmacokinetic studies in rodent models .

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, biodegradable catalysts) to align with sustainability goals .

属性

IUPAC Name |

trimethyl-(3-methyl-1,2-oxazol-5-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOSi/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROGNRFYIIXTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。